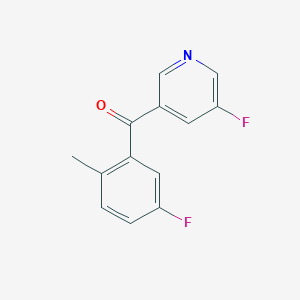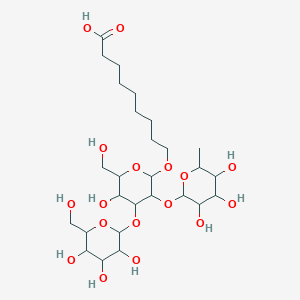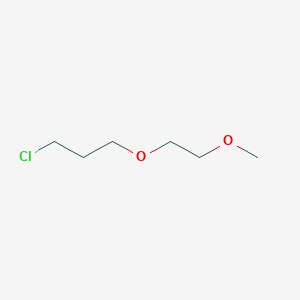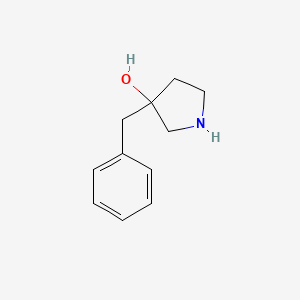![molecular formula C17H22O3Si B12083722 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12083722.png)
2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol is a chemical compound with the molecular formula C17H22O3Si and a molecular weight of 302.44 g/mol . It is known for its unique structure, which includes a benzyl alcohol moiety attached to a dimethylsilyl group substituted with a 2,4-dimethoxyphenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol typically involves the reaction of 2,4-dimethoxyphenylmagnesium bromide with dimethylchlorosilane, followed by the addition of benzyl alcohol . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyl alcohol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzaldehyde or 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzoic acid.
Reduction: Formation of 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]toluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]phenol
- 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzaldehyde
- 2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzoic acid
Uniqueness
2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol is unique due to its specific structural features, which include the combination of a benzyl alcohol moiety with a dimethylsilyl group and a 2,4-dimethoxyphenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C17H22O3Si |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[2-[(2,4-dimethoxyphenyl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C17H22O3Si/c1-19-14-9-10-17(15(11-14)20-2)21(3,4)16-8-6-5-7-13(16)12-18/h5-11,18H,12H2,1-4H3 |
InChI Key |
GNAWREVEJDBPIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)


![O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine](/img/structure/B12083652.png)
![Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)
![[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B12083666.png)



![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12083693.png)




